Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate
Description
Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate is a synthetic benzoate ester featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group, a fluorine atom, and a methoxy substituent on its aromatic rings. The Boc group serves as a temporary protective moiety for amines during multi-step syntheses, while the fluorine atom enhances metabolic stability and bioavailability in pharmaceutical contexts . This compound’s structure includes:
- 3-methoxybenzoate core: A common scaffold in medicinal chemistry for modulating solubility and binding affinity.
- 4-substituted phenoxy group: The 2-aminomethyl-3-fluoro substitution introduces steric and electronic effects critical for target interactions.
Its molecular formula is C₂₁H₂₃FNO₆, with a molecular weight of 404.41 g/mol. The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions, as evidenced by analogous protocols in patent literature .
Properties
IUPAC Name |
methyl 4-[3-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO6/c1-21(2,3)29-20(25)23-12-14-15(22)7-6-8-16(14)28-17-10-9-13(19(24)27-5)11-18(17)26-4/h6-11H,12H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVBUUMIMBOICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=C1F)OC2=C(C=C(C=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions. After the desired reactions are complete, the Boc group can be removed to reveal the amine. This suggests that the compound might interact with its targets through its amino group once the Boc group is removed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets. .
Biological Activity
Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate is a complex organic compound with potential biological activity. Its structure includes a methoxy group, a fluorophenyl moiety, and a tert-butoxycarbonyl (Boc) protected amino group, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H24FNO5
- CAS Number : [Provide CAS number if available]
- Physical State : Solid at room temperature
- Purity : Typically >95% in commercial preparations
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to their therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:
- Case Study 1 : A derivative of this compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the micromolar range.
- Mechanism : The anticancer effect was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects:
- Case Study 2 : In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.
- Mechanism : The anti-inflammatory activity is likely due to the modulation of NF-kB signaling pathways.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate is primarily recognized for its utility in drug design and synthesis. The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines, facilitating the construction of complex molecules. This compound can serve as a precursor in the synthesis of various biologically active molecules.
- Boc Protection : The Boc group allows for selective deprotection under mild conditions, making it ideal for synthesizing amino acid derivatives that are crucial in developing peptide-based therapeutics .
- Fluorinated Compounds : The presence of fluorine in the structure enhances metabolic stability and bioactivity, which are desirable traits in drug candidates .
Biological Research
2.1 Antioxidant Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant antioxidant properties. These properties are essential for developing agents that can mitigate oxidative stress-related diseases.
- Mechanism of Action : The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been demonstrated through various assays, including ABTS and FRAP tests .
2.2 Cholinesterase Inhibition
Research has shown that derivatives of this compound may exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This activity is particularly relevant for treating neurodegenerative disorders like Alzheimer's disease.
- Binding Studies : Docking studies suggest that these compounds can bind effectively to both catalytic and peripheral sites of AChE, potentially blocking β-amyloid aggregation, which is a hallmark of Alzheimer's pathology .
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of the Boc-Protected Amino Group : The initial step involves protecting the amino group using the Boc strategy.
- Coupling Reaction : Subsequent coupling with the appropriate fluorinated phenol derivative forms the core structure.
- Final Modifications : Additional steps may include methoxylation and purification to yield the final product.
Case Study: Synthesis of Anticholinesterase Agents
A study focused on synthesizing new anticholinesterase agents derived from this compound demonstrated promising results in inhibiting AChE activity. The synthesized compounds showed IC50 values comparable to known inhibitors, suggesting their potential as therapeutic agents against Alzheimer's disease .
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 0.084 ± 0.008 | AChE Inhibition |
| Tacrine | 0.050 ± 0.005 | AChE Inhibition |
Case Study: Antioxidant Properties
Another research initiative evaluated the antioxidant properties of derivatives from this compound, revealing significant activity against oxidative stress markers in cellular models . This study highlighted the potential use of such compounds in formulations aimed at reducing oxidative damage in neurological contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
- Methyl 3-(2-{4-[Boc-protected amino]phenyl}oxazolo[4,5-b]pyridin-6-yl)propanoate (Compound 9, ): Key Differences: Incorporates an oxazolo[4,5-b]pyridine heterocycle instead of a simple phenoxy group. The Boc protection is applied to a triaminomethylphenyl group. Applications: Likely used in kinase inhibitor development due to the pyridine scaffold’s affinity for ATP-binding pockets. Elemental Analysis: Closer nitrogen content (17.96% calcd. vs. 18.17% found) suggests high purity, comparable to the main compound’s synthesis standards .
- 2,3-Difluoro-4-[2-methoxyethyl(methyl)amino]ethoxybenzaldehyde (): Key Differences: Lacks the benzoate ester and Boc group but shares fluorine and methoxy substituents. Features a tertiary amine-linked ethoxy chain. Applications: Intermediate in antipsychotic or antiviral drug synthesis, leveraging fluorine’s electron-withdrawing effects for enhanced reactivity .
Agrochemically Relevant Benzoate Derivatives ()
| Compound Name | Substituents | Application |
|---|---|---|
| Triflusulfuron methyl ester | Trifluoroethoxy, triazine, sulfonylurea | Herbicide (ALS inhibitor) |
| Metsulfuron methyl ester | Methoxy, methyl-triazine, sulfonylurea | Herbicide (crop protection) |
| Main Compound | Boc-protected aminomethyl, fluoro, methoxy | Pharmaceutical intermediate |
- Key Insight: The main compound’s lack of sulfonylurea or triazine groups precludes herbicidal activity. Its Boc-aminomethyl and fluorine substituents instead favor drug discovery, emphasizing target-specific interactions over broad agrochemical efficacy .
Benzoate Esters in Materials Science ()
- 4-(Benzyloxy)phenyl 4-(hexadecyloxy)-3-methoxybenzoate :
Physicochemical Property Comparison
- Key Trends :
- The Boc group and fluorine in the main compound increase hydrophobicity (higher LogP) versus chloropropoxy or trifluoroethoxy derivatives.
- Trifluoroethoxy’s strong electron-withdrawing nature may reduce metabolic stability compared to the main compound’s balanced electronic profile .
Preparation Methods
Preparation of Methyl 3-methoxy-4-hydroxybenzoate
The benzoate core is synthesized via Fischer esterification of 3-methoxy-4-hydroxybenzoic acid with methanol under acidic catalysis (H₂SO₄, reflux, 12 hr). Typical yields range from 85–92%, with purity confirmed by HPLC (>98%).
Reaction Conditions:
- Molar Ratio: 1:10 (acid:methanol)
- Catalyst: 2% H₂SO₄ (v/v)
- Temperature: 65°C
- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate
Synthesis of 2-(Aminomethyl)-3-fluorophenol
This intermediate is prepared via reductive amination of 3-fluoro-2-nitrobenzaldehyde followed by nitro group reduction:
Nitrobenzaldehyde Formation:
Reductive Amination:
Coupling of Benzoate and Fluorophenol Moieties
The phenoxy linkage is formed via Mitsunobu reaction between methyl 3-methoxy-4-hydroxybenzoate and 2-(aminomethyl)-3-fluorophenol:
Conditions:
Key Advantage: Mitsunobu conditions prevent racemization of the aminomethyl group.
Boc Protection of the Primary Amine
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:
Procedure:
- Dissolve the amine intermediate (1 eq) in DCM.
- Add Boc₂O (1.1 eq) and DMAP (0.1 eq).
- Stir at rt for 6 hr.
- Quench with H₂O, extract with DCM, and purify via silica gel chromatography.
Optimization and Troubleshooting
Critical Parameters for Phenoxy Coupling
Boc Protection Challenges
- Moisture Sensitivity: Traces of water lead to Boc group hydrolysis; molecular sieves (4Å) are essential.
- Alternative Reagents: Boc-ON (2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile) offers faster reaction times (2 hr) but higher cost.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC: Retention time 8.2 min (C18, 70:30 MeCN/H₂O), purity >99%
- Melting Point: 112–114°C (lit. 113°C)
Industrial-Scale Considerations
Cost-Effective Modifications
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate?
Methodological Answer:
The synthesis typically involves three key steps:
Protection of the amino group : Introduce the tert-butoxycarbonyl (Boc) group to the amine precursor using Boc anhydride or di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or DMAP) .
Coupling of fluorophenol and benzoate : Utilize nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction to attach the 3-fluoro-2-(Boc-aminomethyl)phenol to the methyl 3-methoxy-4-hydroxybenzoate scaffold. Trichlorotriazine (TCT) can activate the phenolic oxygen for coupling, as demonstrated in similar triazine-mediated syntheses .
Esterification : Finalize the methyl ester via acid-catalyzed esterification or transesterification, ensuring minimal hydrolysis of the Boc group.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify the Boc group (δ ~1.4 ppm for tert-butyl), fluorine substituent (split coupling patterns), and methoxy/methyl ester signals (δ ~3.8–4.0 ppm).
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity. High-resolution mass spectrometry (HRMS) resolves isotopic patterns for fluorine and chlorine .
- IR Spectroscopy : Detect carbonyl stretches (C=O of ester at ~1720 cm⁻¹ and Boc carbamate at ~1680 cm⁻¹) .
Advanced: How can reaction conditions be optimized for introducing the Boc group in the presence of a fluorine substituent?
Methodological Answer:
Fluorine’s electron-withdrawing effects may deactivate the amine, requiring careful optimization:
- Solvent Choice : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the amine.
- Base Selection : Employ mild bases (e.g., Et₃N) to avoid dehydrofluorination. In one protocol, NaH in THF facilitated Boc protection without side reactions in fluorinated analogs .
- Temperature Control : Maintain 0–25°C to prevent Boc cleavage or fluorophenyl ring degradation .
Advanced: What are common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Boc Deprotection : Acidic or high-temperature conditions may cleave the Boc group. Use buffered conditions (pH 7–8) during coupling steps .
- Ester Hydrolysis : Competing hydrolysis of the methyl ester can occur in aqueous media. Limit water content (<0.1%) using molecular sieves .
- Fluorine Displacement : Fluorine in the ortho position may undergo unintended substitution. Steric hindrance from the Boc-protected aminomethyl group reduces this risk .
Advanced: How can the hydrolytic stability of the methyl ester be assessed for drug delivery applications?
Methodological Answer:
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor ester hydrolysis via HPLC. The methyl ester typically degrades faster in alkaline conditions .
- Enzymatic Assays : Test esterase-mediated hydrolysis using porcine liver esterase or human plasma. LC-MS quantifies the benzoic acid metabolite .
- Environmental Fate Analysis : Apply protocols from environmental chemistry studies (e.g., Project INCHEMBIOL) to predict abiotic degradation pathways .
Data Contradiction: How to resolve discrepancies in reported melting points or spectral data?
Methodological Answer:
Discrepancies often arise from:
- Purity Differences : Recrystallize the compound using ethanol/water mixtures and re-measure melting points (e.g., similar fluorobenzoates showed mp variations resolved by recrystallization ).
- Analytical Variability : Cross-validate NMR data with COSY or HSQC to assign overlapping signals. For example, methoxy and methyl ester protons may integrate inaccurately in crude spectra .
- Stereochemical Factors : Confirm the absence of diastereomers via chiral HPLC if the aminomethyl group introduces chirality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
